4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H26N2O5. It features a piperazine ring substituted with benzyl, tert-butyl, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood due to the lack of specific target information. It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The hydroxymethyl group in the compound could potentially form hydrogen bonds with its target, while the benzyl and tert-butyl groups could engage in hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might be involved in pathways related to piperazine, a common moiety in many pharmaceuticals .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions might affect the compound’s stability, while the presence of other molecules could affect its binding to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.
Step 1: Protection of the piperazine nitrogen atoms using tert-butyl and benzyl groups. This can be achieved through reactions with tert-butyl chloroformate and benzyl bromide in the presence of a base like triethylamine.
Step 2: Introduction of the hydroxymethyl group can be done via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride are commonly used.
Step 3: The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of different alkyl or aryl groups in place of benzyl or tert-butyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its ability to interact with various biological targets makes it useful in pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Piperazine derivatives are known for their activity against certain parasites and as central nervous system agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl 1-tert-butyl 2-(methoxymethyl)piperazine-1,4-dicarboxylate
- 4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
- 4-Benzyl 1-tert-butyl 2-(chloromethyl)piperazine-1,4-dicarboxylate
Uniqueness
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it more versatile compared to its analogs with different substituents.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDDQLIGHSFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593254 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557056-07-2 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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